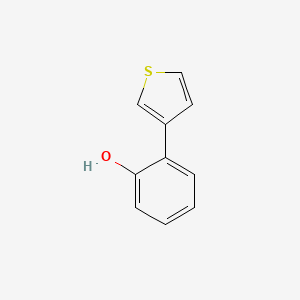

2-(3-Thienyl)phenol

Overview

Description

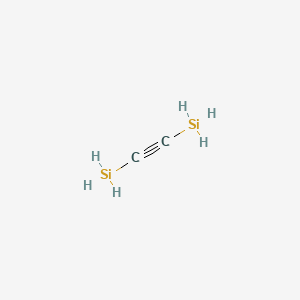

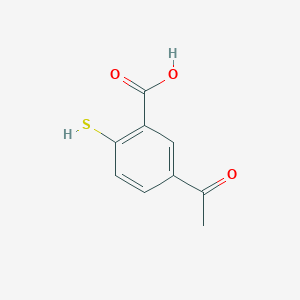

“2-(3-Thienyl)phenol” is a chemical compound with the molecular formula C10H8OS . It is also known by other names such as “3-(2-Thienyl)phenol” and "2-(thiophen-2-yl)phenol" . The compound is part of a class of molecules known as thiophenes, which are aromatic compounds that contain a five-membered ring made up of one sulfur atom .

Synthesis Analysis

The synthesis of substituted phenols like “2-(3-Thienyl)phenol” can be achieved through a mild, green, and highly efficient protocol. This involves the ipso-hydroxylation of arylboronic acids in ethanol. The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

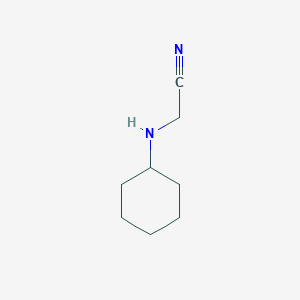

The molecular structure of “2-(3-Thienyl)phenol” consists of a phenol group attached to a thiophene ring . Thiophene is a heterocyclic compound with a planar five-membered ring. It is aromatic, as indicated by its extensive substitution reactions .Chemical Reactions Analysis

Phenols, like “2-(3-Thienyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

2-(3-Thienyl)phenol exhibits promising pharmacological properties due to its aromatic ring and sulfur-containing thienyl group. Researchers have explored its potential as:

- Antioxidants : The compound’s phenolic structure contributes to its antioxidant activity, which may be beneficial for health and disease prevention .

- Anti-inflammatory Agents : The thienyl moiety could play a role in modulating inflammatory pathways .

Organic Synthesis and Catalysis

- Green Synthesis : A one-minute, scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol has been reported . This method avoids harsh conditions and toxic reagents.

Safety and Hazards

“2-(3-Thienyl)phenol” is classified as a flammable solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Thiophene-based compounds, like “2-(3-Thienyl)phenol”, have potential applications in various fields. For instance, luminescent metal–organic frameworks (MOFs) have emerged as an excellent modular material for various optical applications, including light-emitting diodes and sensing . Future directions in this field may involve further exploration of these applications and the development of new synthesis methods .

Mechanism of Action

Target of Action

It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Mode of Action

For instance, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .

Biochemical Pathways

Phenolic compounds, which include phenol derivatives, are biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a key enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

It’s known that boronic esters, which include phenylboronic pinacol esters, are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been described, and the rate of this reaction is considerably accelerated at physiological pH . This could impact the bioavailability of 2-(3-Thienyl)phenol.

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action of 2-(3-Thienyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives are used, is influenced by the nature of the organoboron reagent and the reaction conditions . Additionally, the stability of boronic esters, including phenylboronic pinacol esters, can be affected by the presence of water .

properties

IUPAC Name |

2-thiophen-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRSXSFOKOVCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399663 | |

| Record name | 2-(3-thienyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108932-41-8 | |

| Record name | 2-(3-thienyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetaldehyde, [bis(phenylmethyl)amino]-](/img/structure/B3045431.png)

![(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B3045451.png)